[1-(Trifluoromethyl)anthracen-9-yl]methanol
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Overview
Description
Alpha-(Trifluoromethyl)anthracene-9-methanol: is a chemical compound with the molecular formula C16H11F3O and a molecular weight of 276.253 g/mol It is known for its unique structure, which includes an anthracene moiety substituted with a trifluoromethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of anthracene with trifluoromethyl iodide in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for alpha-(Trifluoromethyl)anthracene-9-methanol are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-(Trifluoromethyl)anthracene-9-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of anthracene-9-carboxylic acid or anthracene-9-aldehyde.
Reduction: Formation of anthracene.
Substitution: Formation of substituted anthracene derivatives.
Scientific Research Applications
Alpha-(Trifluoromethyl)anthracene-9-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to its anthracene core.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of materials with unique electronic properties.
Mechanism of Action
The mechanism of action of alpha-(Trifluoromethyl)anthracene-9-methanol is not well-defined. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Comparison with Similar Compounds
- Alpha-(Trifluoromethyl)benzyl alcohol
- Alpha-(Trifluoromethyl)phenylmethanol
- Alpha-(Trifluoromethyl)anthracene-9-carboxylic acid
Comparison: Alpha-(Trifluoromethyl)anthracene-9-methanol is unique due to its anthracene core, which imparts distinct electronic and photophysical properties. Compared to other trifluoromethyl-substituted alcohols, it offers enhanced stability and potential for use in materials science applications.
Properties
Molecular Formula |
C16H11F3O |
---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
[1-(trifluoromethyl)anthracen-9-yl]methanol |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)14-7-3-5-11-8-10-4-1-2-6-12(10)13(9-20)15(11)14/h1-8,20H,9H2 |
InChI Key |
BGONDVUDLPQJNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2CO)C(F)(F)F |
Origin of Product |
United States |
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